molecular formula C20H19F3IN3OS B12478631 3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12478631
M. Wt: 533.4 g/mol
InChI Key: QASUAJFZDFJKNG-UHFFFAOYSA-N
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Description

3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups, including an iodine atom, a piperidine ring, and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an appropriate amine under coupling conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an intermediate compound.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogen replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the iodine and trifluoromethyl groups.

    3-iodo-N-{[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide: Contains a morpholine ring instead of a piperidine ring.

    3-iodo-N-{[2-(piperidin-1-yl)-5-(methyl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the iodine atom, piperidine ring, and trifluoromethyl group in 3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19F3IN3OS

Molecular Weight

533.4 g/mol

IUPAC Name

3-iodo-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19F3IN3OS/c21-20(22,23)14-7-8-17(27-9-2-1-3-10-27)16(12-14)25-19(29)26-18(28)13-5-4-6-15(24)11-13/h4-8,11-12H,1-3,9-10H2,(H2,25,26,28,29)

InChI Key

QASUAJFZDFJKNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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